

3-Hydroxy-N-methylpropanamide: An Exploratory Guide for Biochemical Research

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3-hydroxy-N-methylpropanamide*

Cat. No.: *B1590811*

[Get Quote](#)

Disclaimer: This document provides a technical overview of **3-hydroxy-N-methylpropanamide** based on its chemical properties. As of the date of publication, there is a notable absence of peer-reviewed literature detailing its specific applications in biochemical research. The application notes and protocols presented herein are therefore intended as a scientifically-grounded, exploratory guide for researchers interested in investigating the potential utility of this compound. The proposed applications are inferred from the activities of structurally related molecules and should be considered hypothetical starting points for research and development.

Introduction: Unveiling a Potential Research Tool

3-Hydroxy-N-methylpropanamide (CAS 6830-81-5) is a small, water-soluble organic molecule featuring a primary hydroxyl group and a secondary N-methylated amide.^[1] Its simple structure belies a potential for diverse interactions within biological systems, positioning it as an intriguing yet underexplored compound in the landscape of biochemical tools. The presence of both hydrogen bond donor (hydroxyl) and acceptor (amide oxygen and hydroxyl oxygen) functionalities, combined with its N-methyl group, suggests it could serve as a unique molecular probe, a precursor for bioactive molecules, or a modulator of enzymatic activity. This guide aims to consolidate the known physicochemical properties of **3-hydroxy-N-methylpropanamide** and to propose potential avenues for its application in biochemical and drug discovery research.

Physicochemical Properties and Handling

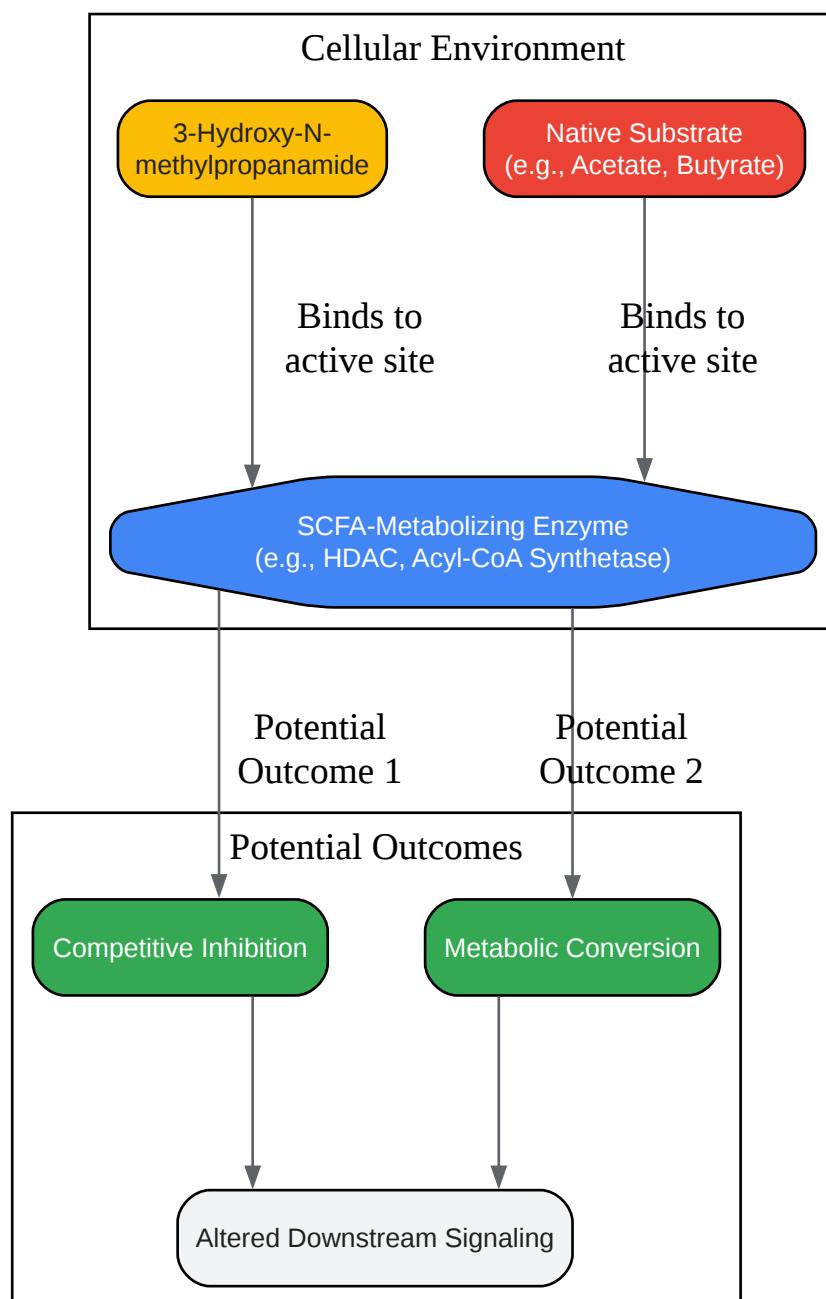
A thorough understanding of the properties of **3-hydroxy-N-methylpropanamide** is critical for its effective use in experimental settings.

Property	Value	Source
CAS Number	6830-81-5	[1]
Molecular Formula	C ₄ H ₉ NO ₂	[1]
Molecular Weight	103.12 g/mol	[1]
Appearance	Colorless to pale yellow liquid or solid	CymitQuimica
Solubility	Soluble in water and polar organic solvents	CymitQuimica
IUPAC Name	3-hydroxy-N-methylpropanamide	[1]
SMILES	CNC(=O)CCO	[1]
InChIKey	TWOQEKLRIJBDSY-UHFFFAOYSA-N	[1]

Storage and Handling: **3-Hydroxy-N-methylpropanamide** should be stored in a cool, dry, and well-ventilated area in tightly sealed containers.[\[2\]](#) Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn during handling.

Potential Applications in Biochemical Research

While direct evidence is lacking, the structural motifs of **3-hydroxy-N-methylpropanamide** suggest several plausible, yet hypothetical, applications in biochemical research. These are presented as starting points for investigation.


A Potential Modulator of Enzymes Utilizing Short-Chain Substrates

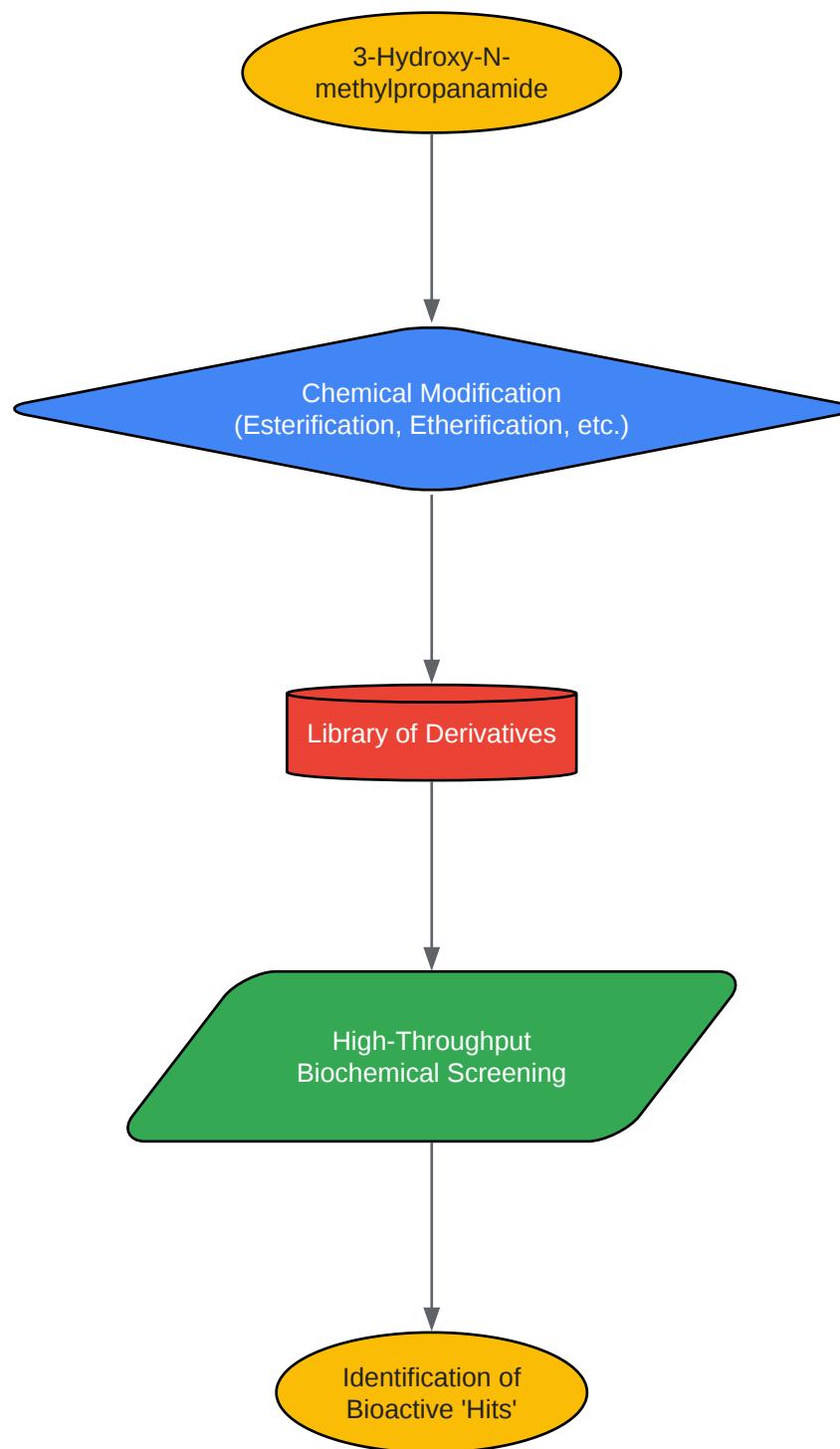
The structural similarity of **3-hydroxy-N-methylpropanamide** to short-chain fatty acids and their derivatives suggests it could act as a competitive inhibitor or a substrate for enzymes that

process these molecules.

Scientific Rationale: Short-chain fatty acids (SCFAs) and their derivatives are key players in cellular metabolism and signaling.^[3] For example, histone deacetylases (HDACs) are a class of enzymes that are inhibited by hydroxamic acid derivatives of short-chain fatty acids.^{[4][5]} While **3-hydroxy-N-methylpropanamide** is not a hydroxamic acid, its short carbon chain with a polar head group could allow it to interact with the active sites of enzymes that bind small carboxylic acids or amides.

Hypothetical Signaling Pathway Interaction

[Click to download full resolution via product page](#)


Caption: Hypothetical interaction of **3-hydroxy-N-methylpropanamide** with an enzyme that metabolizes short-chain fatty acids (SCFAs).

A Precursor for the Synthesis of Novel Bioactive Molecules

3-Hydroxy-N-methylpropanamide possesses two reactive functional groups, a hydroxyl and a secondary amide, making it a versatile building block for the synthesis of more complex molecules with potential biological activity.

Scientific Rationale: The hydroxyl group can be a site for esterification, etherification, or oxidation, while the amide bond can be hydrolyzed or the N-H proton can be substituted. This allows for the generation of a library of derivatives that can be screened for various biological activities. For instance, the synthesis of (S)-3-hydroxy-N-methyl-3-phenylpropanamide highlights the utility of a similar scaffold in synthetic organic chemistry.[\[6\]](#)

Workflow for Derivative Synthesis and Screening

[Click to download full resolution via product page](#)

Caption: A generalized workflow for utilizing **3-hydroxy-N-methylpropanamide** as a scaffold for generating and screening a library of derivative compounds.

Experimental Protocols: An Exploratory Framework

The following protocols are generalized and should be adapted and optimized for the specific experimental context.

Protocol 1: Screening for Inhibition of Histone Deacetylase (HDAC) Activity

This protocol provides a framework for assessing whether **3-hydroxy-N-methylpropanamide** can inhibit HDAC activity, a property of some short-chain fatty acid derivatives.[4][5]

Materials:

- HeLa cell nuclear extract (as a source of HDACs)
- Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)
- Developer solution
- Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
- **3-Hydroxy-N-methylpropanamide** (dissolved in assay buffer)
- Trichostatin A (TSA) (positive control inhibitor)
- 96-well black microplate
- Fluorescence microplate reader

Procedure:

- Prepare a serial dilution of **3-hydroxy-N-methylpropanamide** in assay buffer (e.g., from 10 mM to 1 µM).
- In a 96-well black microplate, add 5 µL of the diluted **3-hydroxy-N-methylpropanamide** or control (assay buffer for negative control, TSA for positive control).
- Add 25 µL of HeLa nuclear extract (diluted in assay buffer) to each well.

- Add 10 μ L of the fluorogenic HDAC substrate to each well.
- Incubate the plate at 37°C for 1 hour.
- Add 10 μ L of developer solution to each well.
- Incubate at room temperature for 15 minutes.
- Measure the fluorescence (e.g., Ex/Em = 360/460 nm) using a microplate reader.
- Calculate the percentage of inhibition for each concentration of **3-hydroxy-N-methylpropanamide** relative to the negative control.
- Plot the percentage of inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value, if any.

Protocol 2: Assessing Substrate Potential for Alcohol Dehydrogenase

This protocol outlines a method to determine if **3-hydroxy-N-methylpropanamide** can serve as a substrate for an alcohol dehydrogenase (ADH), an enzyme that catalyzes the oxidation of alcohols.

Materials:

- Purified alcohol dehydrogenase (e.g., from *Saccharomyces cerevisiae*)
- NAD⁺ (cofactor)
- Assay buffer (e.g., 100 mM glycine-NaOH, pH 9.0)
- **3-Hydroxy-N-methylpropanamide** (dissolved in assay buffer)
- Ethanol (positive control substrate)
- UV-Vis spectrophotometer and cuvettes

Procedure:

- Prepare a stock solution of **3-hydroxy-N-methylpropanamide** in the assay buffer.
- In a quartz cuvette, combine 800 μ L of assay buffer, 100 μ L of 10 mM NAD⁺ solution, and 50 μ L of the **3-hydroxy-N-methylpropanamide** solution (to a final concentration to be tested, e.g., 10 mM). Use assay buffer instead of the test compound for the blank.
- Equilibrate the mixture to the desired temperature (e.g., 25°C).
- Initiate the reaction by adding 50 μ L of a suitable concentration of ADH.
- Immediately monitor the increase in absorbance at 340 nm for 3-5 minutes. This measures the formation of NADH.
- Calculate the initial reaction rate from the linear portion of the absorbance versus time plot (using the molar extinction coefficient of NADH, 6220 M⁻¹cm⁻¹).
- Compare the rate with that obtained using ethanol as a substrate to assess the relative activity.

Conclusion and Future Directions

3-Hydroxy-N-methylpropanamide is a simple, readily available chemical for which specific biological applications have yet to be defined in the scientific literature. Its structural features, however, present a compelling case for its investigation as a modulator of enzymes that interact with short-chain polar molecules or as a foundational scaffold for the development of novel chemical probes and therapeutic agents. The protocols and conceptual frameworks provided in this guide are intended to catalyze such exploratory research, potentially unlocking new avenues of inquiry in biochemistry and drug discovery. Future work should focus on systematic screening against various enzyme classes and in cell-based assays to elucidate any latent bioactivity of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Hydroxy-N-methylpropanamide | C4H9NO2 | CID 15561472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6830-81-5|3-Hydroxy-N-methylpropanamide|BLD Pharm [bldpharm.com]
- 3. The roles and applications of short-chain fatty acids derived from microbial fermentation of dietary fibers in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxamide derivatives of short-chain fatty acid have erythropoietic activity and induce gamma gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxamide derivatives of short-chain fatty acids are potent inducers of human fetal globin gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [3-Hydroxy-N-methylpropanamide: An Exploratory Guide for Biochemical Research]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1590811#3-hydroxy-n-methylpropanamide-as-a-tool-for-biochemical-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com